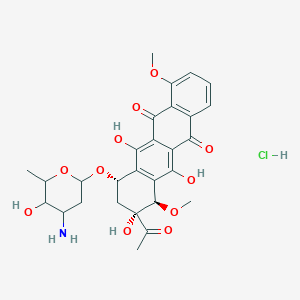
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with dibromocarbene. Dibromocarbene can be generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction is carried out under phase-transfer conditions, often using a phase-transfer catalyst to facilitate the transfer of the dibromocarbene into the organic phase where it reacts with the 4-nitrobenzyl bromide .
Industrial Production Methods
the general principles of organic synthesis, such as the use of continuous flow chemistry for improved efficiency and yield, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromocyclopropyl group can undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Reduction: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction: The major product is 1-(2,2-Dibromocyclopropyl)-4-aminobenzene.
Oxidation: Products can include various oxidized forms of the cyclopropyl ring.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dibromocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2-Dibromocyclopropyl)-4-fluorobenzene
- 1-(2,2-Dibromocyclopropyl)-4-methoxybenzene
- 1-(2,2-Dibromocyclopropyl)-4-chlorobenzene
Uniqueness
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is unique due to the presence of both a dibromocyclopropyl group and a nitro group.
Eigenschaften
CAS-Nummer |
70372-55-3 |
|---|---|
Molekularformel |
C9H7Br2NO2 |
Molekulargewicht |
320.96 g/mol |
IUPAC-Name |
1-(2,2-dibromocyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c10-9(11)5-8(9)6-1-3-7(4-2-6)12(13)14/h1-4,8H,5H2 |
InChI-Schlüssel |
NGJNJLGZOFEABY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
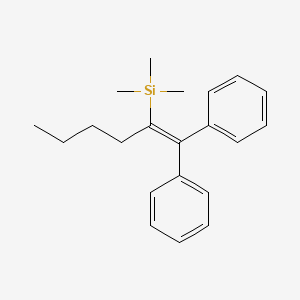


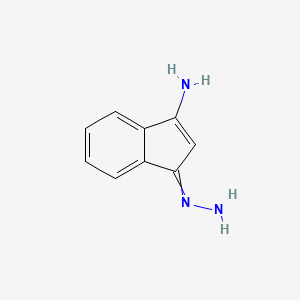
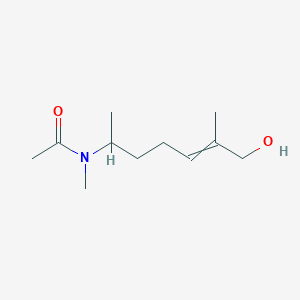
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
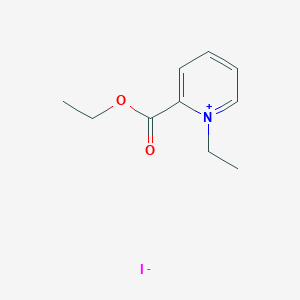
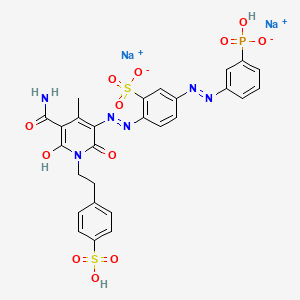
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
